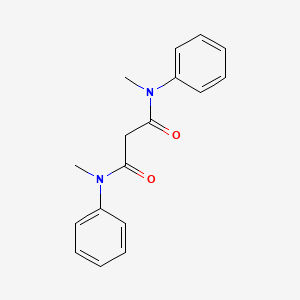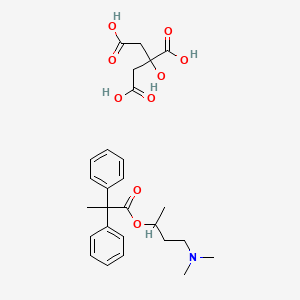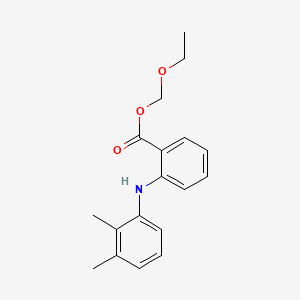
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxymethyl ester group, and the amino group is substituted with a 2,3-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((2,3-dimethylphenyl)amino)benzoic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester: This compound is similar but has a methyl ester group instead of an ethoxymethyl ester group.
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
The presence of the ethoxymethyl ester group in benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester provides unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl ester counterparts. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
29098-16-6 |
|---|---|
Fórmula molecular |
C18H21NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
ethoxymethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C18H21NO3/c1-4-21-12-22-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(2)14(16)3/h5-11,19H,4,12H2,1-3H3 |
Clave InChI |
CLWUZCKPXYACHA-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



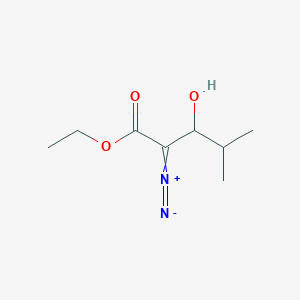
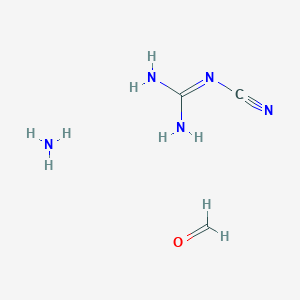

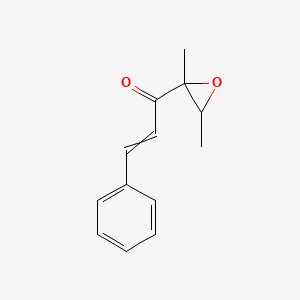
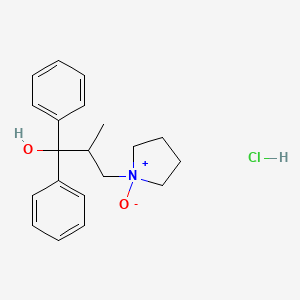
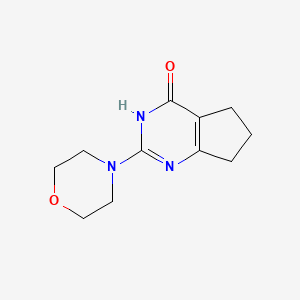

![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)


